molecular formula C20H24F2N2O2 B6051008 2-(cyclobutylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

2-(cyclobutylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6051008
M. Wt: 362.4 g/mol
InChI Key: VIQMQQXGPMEYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclobutylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(cyclobutylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is not yet fully understood, but research has shown that it may interact with specific receptors in the body to produce a desired effect. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 2-(cyclobutylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antifungal properties. These effects make it a promising candidate for the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(cyclobutylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is its high purity and yield, which makes it easy to work with in lab experiments. However, its complex chemical structure and properties can also make it challenging to synthesize and study.

Future Directions

There are many potential future directions for research on 2-(cyclobutylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one. Some possible areas of focus include developing new drugs and therapies based on its unique properties, exploring its potential applications in material science, and further elucidating its mechanism of action. Additionally, researchers may investigate ways to improve the synthesis method and increase the yield of this compound.

Synthesis Methods

The synthesis of 2-(cyclobutylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of a cyclobutylcarbonyl derivative with a difluorobenzyl derivative in the presence of a catalyst. The resulting compound has been found to have high purity and yield, making it a promising candidate for further research.

Scientific Research Applications

2-(cyclobutylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, drug discovery, and material science. Its unique chemical structure and properties make it a valuable tool for researchers looking to develop new compounds with specific functions.

properties

IUPAC Name

2-(cyclobutanecarbonyl)-7-[(3,4-difluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N2O2/c21-16-6-5-14(11-17(16)22)12-23-9-2-7-20(19(23)26)8-10-24(13-20)18(25)15-3-1-4-15/h5-6,11,15H,1-4,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQMQQXGPMEYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC3(C2)CCCN(C3=O)CC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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